4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide is a heterocyclic compound with the molecular formula C3H6N6O. It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the reaction of oxalyl dihydrazide with 4-amino-1,2,5-oxadiazole-3-carbimidate in methanol. The reaction mixture is heated to reflux for several hours, and the resulting precipitate is collected by filtration, washed with methanol, and dried .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, sulfuric acid, sodium borohydride, and various electrophiles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Wissenschaftliche Forschungsanwendungen
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets and pathways. For example, in anti-cancer applications, it may inhibit enzymes such as thymidylate synthase and histone deacetylase, thereby preventing cell proliferation . The compound’s ability to form hydrogen bonds with biological molecules also plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-4-azido-1,2,5-oxadiazol: Diese Verbindung teilt sich die Oxadiazolringstruktur, weist aber unterschiedliche Substituenten auf, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Eine weitere verwandte Verbindung mit einem Furazanring, die bei der Synthese von energiereichen Materialien verwendet wird.
Einzigartigkeit
Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, und sein Potenzial in pharmazeutischen und industriellen Anwendungen machen es zu einer Verbindung von großem Interesse .
Eigenschaften
Molekularformel |
C3H6N6O |
---|---|
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
N',4-diamino-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H6N6O/c4-2(7-6)1-3(5)9-10-8-1/h6H2,(H2,4,7)(H2,5,9) |
InChI-Schlüssel |
IUABABMIMWMKIV-UHFFFAOYSA-N |
Isomerische SMILES |
C1(=NON=C1N)/C(=N/N)/N |
Kanonische SMILES |
C1(=NON=C1N)C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.